molecular formula C10H8O2S B072388 Benzo[b]thiophene-3-acetic acid CAS No. 1131-09-5

Benzo[b]thiophene-3-acetic acid

Cat. No.: B072388
CAS No.: 1131-09-5
M. Wt: 192.24 g/mol
InChI Key: VFZQJKXVHYZXMM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-acetic acid is an organic compound with the molecular formula C10H8O2S It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-3-acetic acid typically involves the cyclization of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-3-acetic acid undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Benzo[b]thiophene-3-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer effects may involve the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • Benzo[b]furan-3-acetic acid
  • Benzo[b]selenophene-3-acetic acid

Comparison: Benzo[b]thiophene-3-acetic acid is unique due to the presence of a sulfur atom in its heterocyclic ring, which imparts distinct chemical and biological properties compared to its oxygen (benzo[b]furan) and selenium (benzo[b]selenophene) analogs . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZQJKXVHYZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150283
Record name Acetic acid, 3-benzo(b)thienyl-
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Molecular Weight

192.24 g/mol
Source PubChem
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CAS No.

1131-09-5
Record name Benzo[b]thiophene-3-acetic acid
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Record name Benzo(b)thiophene-3-acetic acid
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Record name Benzo[b]thiophene-3-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of Benzo[b]thiophene-3-acetic acid in supramolecular chemistry?

A1: this compound exhibits intriguing capabilities in constructing supramolecular frameworks. When combined with chiral (1R,2S)-2-amino-1,2-diphenylethanol, it forms a host complex capable of accommodating various n-alkyl alcohols as guest molecules within its channel-like cavities. [] This host complex forms a unique 2₁-helical columnar network structure, showcasing the potential of this compound in supramolecular assembly and guest-host chemistry. []

Q2: How does the structure of this compound influence the release of guest molecules in supramolecular complexes?

A2: The type of benzothiophene unit present in the complex directly influences the release temperature of the stored guest alcohols. [] This highlights the significant role of structural modifications in tuning the guest release properties and suggests potential applications in controlled release systems.

Q3: How is this compound synthesized?

A3: this compound can be synthesized starting from thiophenol. The reaction of thiophenol with ethyl 4-chloroacetoacetate yields an acetoacetic ester derivative. [] This intermediate then undergoes cyclization to form the corresponding ester of this compound. A final hydrolysis step yields the desired this compound in high yield. []

Q4: What insights do we have into the metabolism of α-aminobenzo[b]thiophene-3-propionic acid, a related compound?

A4: Research on the sulfur analog of tryptophan, α-aminobenzo[b]thiophene-3-propionic acid, reveals key metabolic pathways in rats. [] Following administration, a significant portion is metabolized and excreted in the urine, with identified metabolites including this compound, Benzo[b]thiophene-3-pyruvic acid, Benzo[b]thiophene-3-lactic acid, and N-(Benzo[b]thiophene-3-acetyl)glycine. [] This metabolic profile sheds light on potential biotransformation pathways of structurally similar compounds like this compound.

Q5: Are there any known applications of this compound derivatives in medicinal chemistry?

A5: Research highlights the synthesis of 1-R-3,4-dihydro-5H-benzothieno[2,3-d][1,2]diazepin-4-ones, a class of condensed diazepines, utilizing derivatives of this compound as precursors. [, ] While specific biological activities are not detailed in these studies, the synthesis of such compounds underscores the potential of this compound derivatives as building blocks for exploring novel biologically active molecules.

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